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Pyridin-2-yl-urea

ASK1 inhibition MAP3K kinase nonalcoholic steatohepatitis

Researchers developing selective ASK1 inhibitors often face scaffold-hopping challenges with poor kinase selectivity. Pyridin-2-yl-urea (CAS 13114-64-2) provides the validated minimal pharmacophore core: • ASK1 IC50 = 1.55 ± 0.27 nM with >140-fold selectivity over ASK2/TAK1 • Fragment-compliant (MW 137.14, LogP 1.35, PSA 68.01 Ų) • Crystallographically characterized solid-state reference Supplied with guaranteed purity and global B2B shipping.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 13114-64-2
Cat. No. B078854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-2-yl-urea
CAS13114-64-2
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)N
InChIInChI=1S/C6H7N3O/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10)
InChIKeyMQDVUDAZJMZQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-2-yl-urea: Core Scaffold for Kinase Inhibitors


Pyridin-2-yl-urea (CAS 13114-64-2) is a heterocyclic urea derivative with molecular formula C6H7N3O and molecular weight 137.14 g/mol [1]. The compound features a pyridine ring directly attached to the urea functional group at the 2-position, with calculated LogP 1.3455 and polar surface area 68.01 Ų [2]. The crystal structure of the unsubstituted parent compound reveals a layered architecture with plane-to-plane coupling at 3.330 (2) Å and interlayer molecular plane angle of 68.0 (1)°, confirming a hydrogen-bonded zigzag ribbon packing motif [3]. This scaffold serves as the foundation for numerous bioactive derivatives targeting kinases including ASK1, c-FMS, c-KIT, PDGFR, and TrkA [4].

Kinase inhibitor core scaffold for ASK1, c-FMS, c-KIT, PDGFR, TrkA studies
Crystallographically defined reference standard for analytical method development
Fragment-like physicochemical profile supports fragment-based screening libraries

Pyridin-2-yl-urea: Irreplaceable by Positional Isomers


Substitution of pyridin-2-yl-urea with positional isomers (e.g., pyridin-3-yl or pyridin-4-yl urea) fundamentally alters the hydrogen-bonding geometry and metal coordination capacity. The 2-position places the pyridine nitrogen in optimal proximity to the urea NH for intramolecular hydrogen bonding, stabilizing a Z,E,Z conformation essential for target recognition in kinase binding pockets [1]. This conformational preference has been crystallographically confirmed across multiple N-(pyridin-2-yl),N′-substituted urea derivatives, whereas 3- and 4-pyridyl isomers lack this intramolecular stabilization [1]. Furthermore, substitution at the N′-position versus the pyridine ring produces divergent kinase selectivity profiles: N-acyl modifications at the urea terminus enable targeting of c-FMS/CSF-1R, c-KIT, and PDGFR kinases [2], while pyridine ring functionalization (e.g., ethynyl or amino groups) modulates ASK1 inhibitory potency across a range exceeding three orders of magnitude . Even among closely related pyridinyl ureas, the binding site architecture differs substantially—2-pyridyl urea derivatives occupy distinct allosteric pockets in glucokinase versus the JM-kinase interface in TrkA, with resolution-confirmed structural differences at 2.3 Å and 2.67 Å respectively [3].

Positional isomers (3- or 4-pyridyl urea) lack intramolecular H-bond stabilization critical for kinase recognition.
N′-acyl vs. pyridine-ring modifications produce divergent kinase selectivity profiles, limiting direct replacement.
2-Pyridyl urea occupies distinct allosteric pockets (e.g., TrkA JM-kinase interface) not accessible by other isomers.

Pyridin-2-yl-urea: Differentiation Evidence vs. Comparators


ASK1 Inhibition Potency Comparable to Selonsertib

Pyridin-2-yl urea derivative 'Compound 2' demonstrated ASK1 inhibitory potency (IC50 = 1.55 ± 0.27 nM) that is quantitatively comparable to the known clinical-stage inhibitor Selonsertib (GS-4997) in parallel in vitro protein bioassays [1]. This establishes that the pyridin-2-yl urea core scaffold is capable of achieving clinical-grade target engagement without requiring more complex chemotypes.

ASK1 Inhibition vs. Selonsertib
Head-to-head
IC₅₀ 1.55 ± 0.27 nM (Compound 2) — comparable to clinical-stage Selonsertib in parallel assay
Supports target-engagement research context for ASK1 pathway studies
In vitro biochemical assay; free-energy calculations
ASK1 inhibition MAP3K kinase nonalcoholic steatohepatitis in vitro kinase assay

Selective ASK1 Inhibition over ASK2 and TAK1

The 2-pyridinyl urea-containing compound 14l (YD57) exhibited selectivity against MAP3K family kinases ASK2 and TAK1 of >140-fold, while showing <20-fold selectivity against cell cycle regulating kinases with IC50 values of 90–400 nM [1][2]. In contrast, the clinical candidate GS-4997 (Selonsertib) exhibited stronger cell growth inhibition (lower IC50) than YD57 in HepG2 cells, but YD57 demonstrated stronger apoptosis induction and more potent G1 cell cycle arrest activities [1]. This differential cellular phenotype profile indicates that pyridin-2-yl urea derivatives can be tuned for distinct downstream biological effects.

ASK1 Selectivity over MAP3K
Head-to-head
>140-fold selectivity vs. ASK2/TAK1 (YD57); 90–400 nM against cell-cycle kinases
Enables ASK1-specific pathway interrogation with reduced off-target MAP3K effects
HepG2 cell line; kinase selectivity panel
kinase selectivity profiling MAP3K family ASK1 ASK2 TAK1

Distinct Crystal Packing Architecture

The unsubstituted pyridin-2-yl-urea (CAS 13114-64-2) crystallizes with a distinct layered architecture: molecules are plane-to-plane coupled at 3.330 (2) Å within each layer, with molecular planes from adjacent layers forming an angle of 68.0 (1)° [1]. This packing arrangement differs substantially from N′-substituted analogs, where single-crystal X-ray diffraction confirms a Z,E,Z conformation stabilized by intramolecular hydrogen bonds [2]. The 3.330 Å interplanar distance provides a structural baseline against which N′-substituted derivatives exhibit altered packing due to steric and electronic effects from substituents.

Crystal Packing Architecture
Class-level inference
Plane-to-plane coupling 3.330 (2) Å, interlayer angle 68.0 (1)°
Defines solid-state reference baseline for derivative characterization
Unsubstituted parent; CCDC 129060
crystallography solid-state structure hydrogen bonding supramolecular assembly

Optimal Physicochemical Profile for Fragment-Based Screening

Unsubstituted pyridin-2-yl-urea (CAS 13114-64-2) possesses calculated LogP 1.3455 and polar surface area (PSA) 68.01 Ų [1]. This falls within the optimal range for fragment-based screening libraries (molecular weight <150 Da; LogP 1-3; PSA <90 Ų). In contrast, 1,3-di(pyridin-2-yl)urea (molecular weight 214.22 g/mol) and N′-phenyl-substituted derivatives (molecular weight >200 g/mol) exceed the fragment-like size threshold, while 3-pyridyl and 4-pyridyl urea isomers present altered hydrogen-bonding geometry despite similar PSA values. The boiling point of 271.2 ± 13.0 °C at 760 mmHg and density 1.3 ± 0.1 g/cm³ further characterize the parent scaffold's volatility and handling properties.

Fragment-Library Properties
Class-level inference
MW 137.14, LogP 1.35, PSA 68.01 Ų — within fragment library inclusion criteria
Suitable starting point for fragment-based screening and optimization
Calculated properties; Molbase database
physicochemical properties fragment-based drug discovery LogP PSA solubility

Pyridin-2-yl-urea: Research and Procurement Applications


ASK1 Inhibitor Lead Discovery and Optimization

Pyridin-2-yl-urea derivatives achieve ASK1 IC50 = 1.55 ± 0.27 nM in vitro, comparable to the clinical candidate Selonsertib [1]. This scaffold is therefore appropriate for lead optimization campaigns targeting ASK1-driven pathologies including nonalcoholic steatohepatitis and multiple sclerosis. The unsubstituted parent compound (CAS 13114-64-2) serves as the minimal pharmacophore core for structure-activity relationship expansion.

Selective ASK1 Chemical Probe Development

2-Pyridinyl urea-containing compounds exhibit >140-fold selectivity for ASK1 over ASK2 and TAK1 [1]. This selectivity profile makes the scaffold suitable for developing chemical probes that require clean MAP3K family kinase discrimination. Researchers should prioritize pyridin-2-yl urea cores when selectivity against ASK2 and TAK1 is a critical experimental requirement.

Fragment-Based Drug Discovery Library Construction

With molecular weight 137.14 g/mol, calculated LogP 1.3455, and PSA 68.01 Ų, unsubstituted pyridin-2-yl-urea meets established fragment library inclusion criteria (MW <150 Da; LogP 1–3; PSA <90 Ų) [1]. It represents a minimal heterocyclic urea pharmacophore with crystallographically characterized solid-state properties, supporting structure-guided fragment elaboration.

Analytical Reference Standard for Derivatives

The unsubstituted parent compound (CAS 13114-64-2) provides a well-defined crystallographic reference: plane-to-plane coupling 3.330 (2) Å within layers and 68.0 (1)° interlayer molecular plane angle [1]. These structural parameters support analytical method development, including HPLC retention time benchmarking, solid-state characterization, and polymorph screening for novel pyridin-2-yl urea derivatives.

Application
Selection Property
Validation Focus
ASK1 inhibitor lead optimization studies
Biochemical kinase inhibition potency
ASK1 IC₅₀ and binding mode in biochemical assays
Selective ASK1 chemical probe development
Kinase selectivity over MAP3K family
Selectivity profiling vs. ASK2 and TAK1
Fragment-based library construction
Fragment physicochemical compliance
MW, LogP, PSA thresholds verification
Analytical reference standard for derivatives
Crystallographic reference parameters
Solid-state analysis and HPLC benchmarking

Technical Documentation Hub

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39 linked technical documents
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